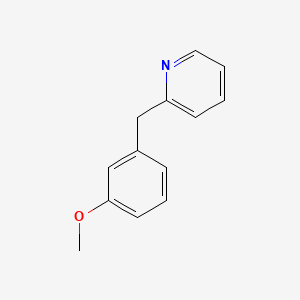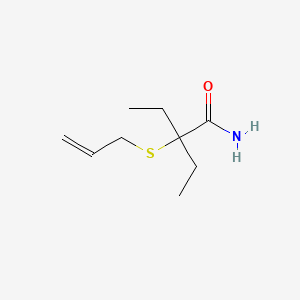
2-Allylthio-2-ethylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylthio-2-ethylbutyramide is an organic compound with the molecular formula C9H17NOS It is known for its unique chemical structure, which includes an allylthio group attached to an ethylbutyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylthio-2-ethylbutyramide typically involves the reaction of 2-ethylbutyramide with allylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 2-ethylbutyramide and allylthiol.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: The reaction is carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Allylthio-2-ethylbutyramide undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylthio group to an alkylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Allylthio-2-ethylbutyramide has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Allylthio-2-ethylbutyramide involves its interaction with specific molecular targets. The allylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Allylthio-2-ethylbutyric acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Allylthio-2-methylbutyramide: Similar structure but with a methyl group instead of an ethyl group.
2-Allylthio-2-ethylpropionamide: Similar structure but with a propionamide backbone.
Uniqueness
2-Allylthio-2-ethylbutyramide is unique due to its specific combination of an allylthio group and an ethylbutyramide backbone. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64037-65-6 |
|---|---|
Molecular Formula |
C9H17NOS |
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2-ethyl-2-prop-2-enylsulfanylbutanamide |
InChI |
InChI=1S/C9H17NOS/c1-4-7-12-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H2,10,11) |
InChI Key |
DYAWASAZUYPBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-f][1,3]benzothiazole](/img/structure/B13954603.png)
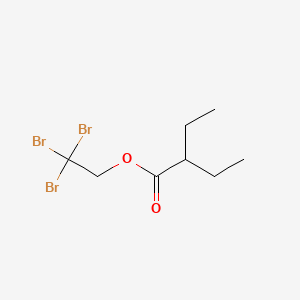

![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
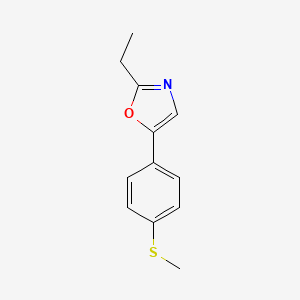

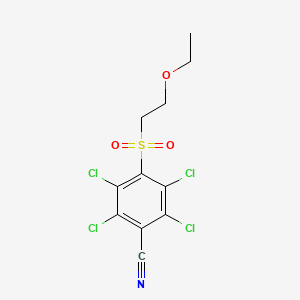
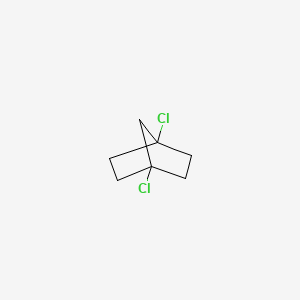
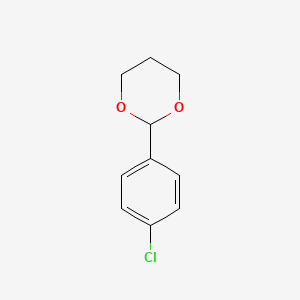

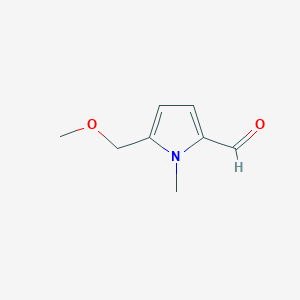

![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
